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Welcome to the technical support center for Spindle Pole Body (SPB) isolation from various

yeast species. This resource provides detailed troubleshooting guides, frequently asked

questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists,

and drug development professionals in refining their SPB isolation procedures.

Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for successful SPB isolation?

A1: The success of SPB isolation heavily relies on the initial steps of cell cultivation and

harvesting. It is crucial to start with a healthy, mid-log phase yeast culture. For large-scale

preparations, growing cells in a fermentor to a high density is common. Harvest the cells by

centrifugation at around 4,000 x g.

Q2: How do I efficiently generate spheroplasts?

A2: Complete digestion of the yeast cell wall is critical for high yields of intact nuclei and

subsequently SPBs. The choice and concentration of lytic enzyme (e.g., Zymolyase, Lyticase)

are key. It's important to optimize the digestion time and temperature for your specific yeast

strain, as different species and even different strains of the same species can have varied cell

wall compositions. Monitoring the extent of spheroplasting using a microscope is

recommended.

Q3: What are the best practices for isolating nuclei before SPB purification?
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A3: After spheroplasting, gentle lysis is necessary to release the nuclei without disrupting them.

This is often achieved using a Dounce homogenizer or a Polytron at low speed. The

subsequent purification of nuclei is typically performed using density gradient centrifugation,

often with Ficoll or sucrose gradients, to separate them from other cellular debris.[1]

Q4: My SPB yield is consistently low. What are the likely causes and how can I improve it?

A4: Low SPB yield can stem from several factors:

Incomplete Spheroplasting: As mentioned, ensure complete cell wall digestion.

Inefficient Nuclear Lysis: The nuclei must be lysed effectively to release the SPBs, which are

embedded in the nuclear envelope. This is often done by treating the isolated nuclei with

detergents like Triton X-100.

Poor Choice of Affinity Tag: If using an affinity purification method (e.g., TAP-tag), the choice

of the tagged SPB component is critical. Tagging different proteins can result in significantly

different yields. For instance, while tagging Spc42 with a C-terminal TAP tag was not viable

in one study, tagging Spc97 was found to increase the yield of intact SPBs.[2][3]

Losses During Centrifugation Steps: Ensure you are using the correct centrifugation speeds

and times as specified in the protocol to avoid pelleting the SPBs prematurely or not

pelleting them at all.

Q5: How can I assess the purity and integrity of my isolated SPBs?

A5: The purity and integrity of your SPB preparation can be assessed by:

Electron Microscopy: This provides a direct visualization of the SPBs, allowing you to assess

their structural integrity and identify contaminants.

SDS-PAGE and Western Blotting: Running your sample on an SDS-PAGE gel followed by

Coomassie staining can give you an idea of the protein complexity. Western blotting using

antibodies against known SPB components and potential contaminants (e.g., ribosomal or

nuclear pore complex proteins) can provide a more quantitative assessment of purity.
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Fluorescence Microscopy: If you are using a strain with a fluorescently tagged SPB
component, you can visualize the SPBs and quantify the yield.[3]

Troubleshooting Guides
Issue 1: Low Yield of Isolated SPBs

Potential Cause Troubleshooting Step

Incomplete Cell Lysis/Spheroplasting

Optimize enzymatic digestion with agents like

Zymolyase or lyticase. Monitor spheroplast

formation microscopically. Ensure the cell pellet

is not too dense for the amount of enzyme used.

Inefficient Nuclear Isolation

Use a gentle homogenization method (e.g.,

Dounce homogenizer) to avoid premature lysis

of nuclei. Optimize the density gradient (e.g.,

Ficoll or sucrose) to effectively separate nuclei

from other organelles.

Inefficient Nuclear Lysis for SPB Release

Optimize the concentration of non-ionic

detergents (e.g., Triton X-100) used to solubilize

the nuclear envelope. Incubate for a sufficient

time to allow for the release of SPBs.

Suboptimal Affinity Purification

If using a TAP-tagged approach, the choice of

the tagged protein is crucial. Some tagged

proteins may result in low binding to beads or

inefficient cleavage. Experiment with tagging

different SPB components; Spc97 has been

shown to be effective.[2][3]

Losses During Centrifugation

Adhere strictly to the recommended

centrifugation speeds and times. Use

appropriate centrifuge rotors (e.g., swinging

bucket rotors for gradients).

Sample Degradation

Work quickly and at low temperatures (4°C)

throughout the isolation procedure. Use

protease inhibitors in all buffers.
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Issue 2: Contamination of the SPB Preparation
Potential Contaminant Troubleshooting Step

Ribosomes

Treat the nuclear lysate with RNase A to digest

ribosomes. Optimize the density of the final

purification gradient (e.g., Percoll or sucrose) to

better separate SPBs from ribosomes.

Nuclear Pore Complexes (NPCs)

NPCs are a common contaminant as they are

also embedded in the nuclear envelope. The

use of specific detergents and salt

concentrations can help to selectively release

SPBs while leaving NPCs associated with larger

membrane fragments. Further purification on a

velocity gradient can help separate SPBs from

NPCs.[4]

Chromatin
Treat the nuclear lysate with DNase I to digest

contaminating DNA.

Other Cellular Debris

Ensure clean separation of nuclei in the initial

steps. The use of a multi-step density gradient

can improve the final purity.

Quantitative Data Summary
The following table summarizes typical quantitative parameters from SPB isolation protocols for

Saccharomyces species. Note that yields and purity can vary significantly based on the specific

strain and protocol used.
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Parameter
Saccharomyces

uvarum

Saccharomyces

cerevisiae(TAP-tag)
Reference

Starting Cell Mass 70-90 g Not specified [5]

Enrichment Fold ~600-fold Not specified [1]

Final Purity ~10%
High purity (visualized

by fluorescence)
[1][3]

Nuclear Isolation

Centrifugation
10,000 x g for 15 min Not specified [1]

SPB Purification

Gradient

Sucrose and Percoll

gradients

Velocity sedimentation

on a sucrose gradient
[1][3]

Final SPB

Centrifugation

28,000 rpm (SW28

rotor) for 6 hr

50,000 rpm (TLS-55

rotor) for 5 hr
[1][3]

Experimental Protocols
Protocol 1: SPB Isolation from Saccharomyces uvarum
via Density Gradient Centrifugation
This protocol is adapted from established methods for large-scale SPB enrichment.[1]

Cell Growth and Harvest: Grow S. uvarum cells in Wickerham's medium to a density of

approximately 1 x 10⁸ cells/ml. Harvest the cells by centrifugation at 4,000 x g for 5 minutes

at 4°C.

Spheroplasting: Resuspend the cell pellet in a suitable buffer containing a lytic enzyme such

as Zymolyase 20T. Incubate until a majority of the cells are converted to spheroplasts.

Nuclear Isolation:

Lyse the spheroplasts gently using a Polytron homogenizer at a low setting.

Layer the lysate onto a step gradient of 2.30 M, 2.10 M, and 2.01 M sucrose in PVP buffer.

Centrifuge to pellet the nuclei.
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Nuclear Lysis and SPB Release:

Resuspend the purified nuclei in a buffer containing a non-ionic detergent like Triton X-100

to lyse the nuclear envelope.

Treat with DNase I and RNase A to reduce viscosity from nucleic acids.

SPB Enrichment on Sucrose Gradient:

Layer the nuclear lysate onto a step sucrose gradient (e.g., with steps of 1.50 M, 2.00 M,

and 2.25 M sucrose).

Centrifuge at high speed. The SPBs will band at the interface of the higher sucrose

concentrations.

Final Purification on Percoll Gradient:

Collect the SPB-containing fraction from the sucrose gradient.

Mix with a Percoll solution and centrifuge at 28,000 rpm for 6 hours.

The SPBs will form a faint band that can be carefully collected.

Protocol 2: SPB Isolation from Saccharomyces
cerevisiae using TAP-tag Affinity Purification
This protocol is based on the purification of fluorescently labeled SPBs.[3][6]

Cell Growth and Lysis:

Grow a S. cerevisiae strain expressing an SPB component (e.g., Spc97) tagged with a

Tandem Affinity Purification (TAP) tag to mid-log phase.

Harvest the cells and resuspend in a lysis buffer.

Lyse the cells by cryogenic grinding in a freezer mill.

Affinity Purification:
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Thaw the lysed cell powder and clarify the lysate by centrifugation.

Incubate the supernatant with IgG-coupled magnetic beads to bind the TAP-tagged SPB
protein.

Wash the beads extensively to remove non-specifically bound proteins.

Elute the SPBs from the beads by cleaving the tag with TEV protease.

Velocity Sedimentation:

Prepare a continuous or step sucrose gradient (e.g., 10-40%).

Carefully load the eluted SPB sample on top of the gradient.

Centrifuge at 50,000 rpm for 5 hours in a swinging bucket rotor.

Collect fractions from the top of the gradient. The SPBs will be in the fractions

corresponding to their sedimentation coefficient.

Visualizations
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Caption: Overview of two primary workflows for SPB isolation from yeast.
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Caption: Troubleshooting logic for addressing low SPB purification yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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